(4-Phenoxyphenyl)(phenyl)(o-tolyl)silane
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Overview
Description
(4-Phenoxyphenyl)(phenyl)(o-tolyl)silane is an organosilicon compound with the molecular formula C25H22OSi and a molecular weight of 366.539 g/mol . This compound is characterized by the presence of a silicon atom bonded to three different aromatic groups: 4-phenoxyphenyl, phenyl, and o-tolyl. It is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenoxyphenyl)(phenyl)(o-tolyl)silane typically involves the reaction of phenylsilane with the corresponding aryl halides under specific conditions. One common method is the hydrosilylation reaction, where phenylsilane reacts with 4-phenoxyphenyl and o-tolyl halides in the presence of a catalyst such as platinum or palladium . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Phenoxyphenyl)(phenyl)(o-tolyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon atom to a lower oxidation state.
Substitution: The aromatic groups attached to the silicon atom can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds (Grignard reagents) are employed.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Lower oxidation state silicon compounds.
Substitution: Various substituted aromatic silanes.
Scientific Research Applications
(4-Phenoxyphenyl)(phenyl)(o-tolyl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of (4-Phenoxyphenyl)(phenyl)(o-tolyl)silane involves its interaction with specific molecular targets and pathways. The silicon atom in the compound can form stable bonds with various functional groups, allowing it to interact with biological molecules such as proteins and nucleic acids. This interaction can modulate the activity of these molecules, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Diphenyl(4-phenoxyphenyl)silane
- Phenyltri(o-tolyl)silane
- Diphenyl(o-tolyl)(4-trimethylsilyl)phenyl)silane
Uniqueness
(4-Phenoxyphenyl)(phenyl)(o-tolyl)silane is unique due to the combination of its three different aromatic groups attached to the silicon atom.
Properties
CAS No. |
18858-67-8 |
---|---|
Molecular Formula |
C25H22OSi |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
(2-methylphenyl)-(4-phenoxyphenyl)-phenylsilane |
InChI |
InChI=1S/C25H22OSi/c1-20-10-8-9-15-25(20)27(23-13-6-3-7-14-23)24-18-16-22(17-19-24)26-21-11-4-2-5-12-21/h2-19,27H,1H3 |
InChI Key |
ODLONXFTNIWQIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1[SiH](C2=CC=CC=C2)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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